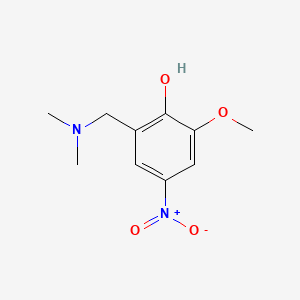

2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

Beschreibung

Chemical Identity and Nomenclature

The systematic identification of this compound reveals a complex molecular structure characterized by precise positional relationships between multiple functional groups. According to chemical database records, the compound possesses the molecular formula C₁₀H₁₄N₂O₄ and maintains a molecular weight of 226.23 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-[(dimethylamino)methyl]-6-methoxy-4-nitrophenol, reflecting the systematic naming conventions that specify the exact positioning of each substituent group on the phenolic ring system.

The Chemical Abstracts Service has assigned the unique registry number 2977-69-7 to this compound, providing a definitive identifier that facilitates accurate referencing across scientific literature and chemical databases. Additional nomenclature variations include phenol, 2-[(dimethylamino)methyl]-6-methoxy-4-nitro-, and N,N-dimethyl-2-hydroxy-3-methoxy-5-nitrobenzyl amine, each emphasizing different structural aspects of the molecule while maintaining chemical accuracy. These alternative names reflect the compound's classification as both a substituted phenol and an aminomethylated derivative.

The structural descriptor systems provide comprehensive characterization of the compound's molecular architecture. The Simplified Molecular Input Line Entry System representation is CN(C)CC1=C(C(=CC(=C1)N+[O-])OC)O, which encodes the complete connectivity pattern and stereochemical information. The International Chemical Identifier key MSWHEVZDIOXYEF-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, ensuring unambiguous identification in computational chemistry applications and database searches.

Table 1: Chemical Identity Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₄ |

| Molecular Weight | 226.23 g/mol |

| Chemical Abstracts Service Number | 2977-69-7 |

| International Chemical Identifier Key | MSWHEVZDIOXYEF-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CN(C)CC1=C(C(=CC(=C1)N+[O-])OC)O |

| DSSTox Substance Identifier | DTXSID1062750 |

The compound's classification as a Mannich base reflects its synthetic origin through the characteristic three-component reaction involving formaldehyde, dimethylamine, and a phenolic substrate. This classification places the compound within a broader family of bioactive molecules known for their diverse pharmacological properties and synthetic utility. The presence of the dimethylaminomethyl group attached to the phenolic ring creates a molecular architecture that combines the biological activity potential of phenolic compounds with the enhanced solubility and receptor binding characteristics associated with tertiary amine functionalities.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of Mannich base chemistry and the systematic exploration of aminomethylation reactions in pharmaceutical synthesis. The compound's discovery emerges from targeted research efforts focused on developing synthetic methodologies for preparing aminomethyl-substituted phenolic compounds with potential therapeutic applications. Patent literature from the mid-20th century documents systematic investigations into processes for preparing aminomethyl-phenols, with specific attention to the reaction conditions and methodologies required for successful synthesis.

The synthetic pathway for this compound was established through careful optimization of the Mannich reaction conditions. Research documented in patent US3187049A describes the process comprising the reaction of 4-nitro-6-methoxy-phenol with dimethylamine and formaldehyde to form the target compound. This synthetic approach demonstrates the systematic application of Mannich reaction principles to create specific molecular architectures with predetermined biological activity profiles. The development process involved extensive experimentation to optimize reaction conditions, including temperature control, solvent selection, and reagent stoichiometry.

The emergence of this compound within the broader context of Mannich base research reflects the growing recognition of aminomethylated compounds as valuable pharmaceutical intermediates. Historical documentation shows that the synthesis yields 91% of the desired product when conducted under optimized conditions, involving gentle reflux of the phenolic substrate with dimethylamine and formaldehyde in ethanol for one hour. This high-yield synthesis made the compound accessible for further pharmaceutical development and biological evaluation studies.

Table 2: Historical Synthesis Development Parameters

| Parameter | Specification |

|---|---|

| Starting Material | 4-nitro-6-methoxy-phenol |

| Amine Reagent | Dimethylamine (25% aqueous solution) |

| Formaldehyde Source | 37% aqueous formaldehyde |

| Solvent System | Ethanol |

| Reaction Temperature | Gentle reflux conditions |

| Reaction Time | One hour |

| Reported Yield | 91% |

| Product Melting Point | Decomposes at elevated temperature |

The historical significance of this compound extends beyond its individual synthesis to encompass its role in establishing synthetic precedents for related aminomethylated phenolic compounds. The successful development of efficient synthetic routes to this compound provided valuable insights into the general principles governing Mannich base formation and the structural factors that influence reaction outcomes. These developments contributed to the broader understanding of aminomethylation chemistry and facilitated the design of synthetic strategies for preparing related compounds with enhanced biological activity profiles.

The compound's place in pharmaceutical development history reflects the systematic exploration of structure-activity relationships in Mannich base chemistry. Early research recognized that the introduction of aminomethyl groups into phenolic substrates could significantly alter biological activity profiles, leading to compounds with improved pharmacological properties. The development of this compound exemplifies this strategic approach to molecular design, where specific structural modifications are implemented to achieve desired biological outcomes.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry encompasses multiple dimensions, ranging from its role as a synthetic intermediate to its contribution to understanding structure-activity relationships in bioactive compounds. As a representative Mannich base, this compound exemplifies the strategic importance of aminomethylation reactions in pharmaceutical synthesis, demonstrating how the introduction of specific functional groups can enhance molecular properties and biological activity potential. The compound's multifunctional architecture makes it particularly valuable as a building block for synthesizing more complex pharmaceutical agents.

In the context of organic synthesis, this compound serves as a versatile intermediate that can undergo various chemical transformations to generate diverse molecular structures. The presence of both electron-withdrawing nitro groups and electron-donating methoxy substituents creates a uniquely reactive molecular framework that enables selective functionalization at different positions. This reactivity profile makes the compound valuable for synthetic chemists developing new routes to pharmaceutical targets and exploring novel molecular architectures with enhanced biological properties.

The medicinal chemistry significance of this compound extends to its role in understanding the biological activity patterns associated with Mannich bases. Research has demonstrated that Mannich bases exhibit diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The structural features present in this compound, including the tertiary amine functionality and the substituted phenolic ring, contribute to its potential biological activity through multiple mechanisms of action.

Table 3: Functional Group Contributions to Biological Activity

| Functional Group | Location | Potential Biological Contribution |

|---|---|---|

| Dimethylaminomethyl | Position 2 | Enhanced solubility, receptor binding |

| Nitro group | Position 4 | Electron-withdrawing effects, bioactivity modulation |

| Methoxy group | Position 6 | Electron-donating effects, lipophilicity enhancement |

| Phenolic hydroxyl | Position 1 | Hydrogen bonding, antioxidant potential |

The compound's significance in medicinal chemistry research is further emphasized by its potential as a prodrug precursor. The aminomethyl functionality can undergo controlled hydrolytic conditions via deaminomethylation, potentially releasing active pharmaceutical ingredients in a controlled manner. This property makes compounds like this compound valuable for developing drug delivery systems that provide sustained therapeutic effects while minimizing adverse reactions.

The broader implications of this compound in pharmaceutical research include its contribution to advancing synthetic methodologies for preparing complex bioactive molecules. The successful synthesis and characterization of this compound provide valuable insights into the factors that govern Mannich base formation and stability. These insights facilitate the design of improved synthetic strategies for preparing related compounds with enhanced biological activity profiles and improved pharmaceutical properties.

In contemporary medicinal chemistry, the compound represents an important example of how traditional synthetic organic chemistry principles can be applied to create molecules with significant therapeutic potential. The systematic approach to molecular design exemplified by this compound continues to influence current research directions in pharmaceutical development, where the strategic incorporation of specific functional groups is used to optimize molecular properties for therapeutic applications. The compound's enduring relevance in medicinal chemistry research underscores the fundamental importance of understanding structure-activity relationships in designing effective pharmaceutical agents.

Eigenschaften

IUPAC Name |

2-[(dimethylamino)methyl]-6-methoxy-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-11(2)6-7-4-8(12(14)15)5-9(16-3)10(7)13/h4-5,13H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWHEVZDIOXYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C(=CC(=C1)[N+](=O)[O-])OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062750 | |

| Record name | .alpha.-(Dimethylamino)-6-methoxy-4-nitro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2977-69-7 | |

| Record name | 2-[(Dimethylamino)methyl]-6-methoxy-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2977-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-((dimethylamino)methyl)-6-methoxy-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002977697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-[(dimethylamino)methyl]-6-methoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .alpha.-(Dimethylamino)-6-methoxy-4-nitro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Catalytic Hydrogenation and Reduction

Following the preparation of the nitro-substituted aminomethyl phenol, catalytic hydrogenation in an acid medium is employed to reduce the nitro group to an amino group and simultaneously modify the aminomethyl substituent. This step is critical and requires an acidic environment to facilitate both nitro reduction and debenzylation of the aminomethyl group.

- Catalyst: Palladium on charcoal or palladium on barium sulfate

- Acid medium: Hydrochloric acid is commonly used

- Solvent: Ethanol or aqueous ethanol

- Conditions: Hydrogenation under atmospheric or elevated pressure until uptake of hydrogen is complete

- Outcome: Conversion of the nitro group to an amino group and transformation of the aminomethyl substituent to a methyl group (debenzylation)

This two-step process is essential for obtaining the corresponding 4-amino-6-methoxy-2-methylphenol hydrochloride salt, which has been reported with yields around 59–89% depending on specific conditions.

Variations and Substituent Effects

- The method tolerates variations in the alkoxy group at the 6-position, with alkoxy groups containing 1 to 5 carbon atoms (e.g., methoxy, ethoxy).

- Nuclear substitutions on the phenol ring are possible, provided a free position remains meta to the nitro group for aminomethylation.

- The presence of a 6-chloro substituent can facilitate in situ acid generation during hydrogenation, improving debenzylation efficiency.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Solvent | Catalyst(s) | Yield (%) | Product Description | Notes |

|---|---|---|---|---|---|---|

| Mannich Reaction | 4-nitro-6-methoxyphenol, dimethylamine, formaldehyde | Ethanol | None | 91 | This compound | Reflux 1 hour, precipitate on cooling |

| Catalytic Hydrogenation | Hydrogen gas, HCl acid medium | Ethanol | Pd/C or Pd/BaSO4 | 59–89 | 4-amino-6-methoxy-2-methylphenol hydrochloride | Acid critical for debenzylation and reduction |

| Variation with 6-chloro substituent | Same as above | Ethanol | Pd/BaSO4 | Moderate | Debenzylation facilitated by in situ acid | Chlorine removal generates acid |

Analyse Chemischer Reaktionen

Types of Reactions

2-Dimethylaminomethyl-4-nitro-6-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Intermediate in Organic Synthesis

DMAMNMP serves as an important intermediate in the synthesis of more complex organic molecules. Its unique chemical structure allows for various modifications, making it a valuable building block in organic chemistry. It is often used in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Reactions and Modifications

The compound can undergo several reactions:

- Oxidation: Produces quinones which can be further utilized in various chemical applications.

- Reduction: The nitro group can be converted to an amino group, expanding its utility in medicinal chemistry.

- Substitution Reactions: The methoxy group can be substituted with other functional groups, allowing for the development of new derivatives with tailored properties.

Biological Applications

Potential Antimicrobial and Anticancer Properties

Research indicates that DMAMNMP exhibits promising biological activity, particularly as an antimicrobial and anticancer agent. The compound's mechanism of action may involve the reduction of the nitro group to form reactive intermediates that interact with cellular components, potentially leading to cell death in pathogens or cancer cells .

Pharmacological Studies

Studies have highlighted the potential of DMAMNMP derivatives in drug development. The dimethylaminomethyl group enhances membrane permeability, which is crucial for the bioavailability of therapeutic compounds. This property makes DMAMNMP a candidate for further exploration in medicinal chemistry .

Industrial Applications

Dyes and Pigments Production

In industrial settings, DMAMNMP is utilized in the production of dyes and pigments. Its chemical properties allow it to serve as a colorant or intermediate in dye synthesis, contributing to various applications across textiles and coatings industries .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of DMAMNMP derivatives against various cancer cell lines. The results demonstrated significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism was attributed to apoptosis induction via reactive oxygen species generation following nitro group reduction .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of DMAMNMP against common bacterial strains. The compound exhibited notable inhibition zones, suggesting its potential use as an antimicrobial agent in clinical settings. This study emphasized the need for further research into its pharmacokinetics and safety profiles .

Wirkmechanismus

The mechanism of action of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylaminomethyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Overview

The compound’s key functional groups are:

- 2-Dimethylaminomethyl: A tertiary amine with a methylene bridge, enhancing steric bulk and solubility in polar solvents.

- 4-Nitro : A strong electron-withdrawing group that directs electrophilic substitution reactions and stabilizes intermediates.

- 6-Methoxy : An electron-donating group that modulates aromatic ring reactivity and solubility.

These groups collectively affect its behavior in reduction reactions, particularly in catalytic hydrogenation, where the nitro group is reduced to an amine .

Comparative Analysis with Structural Analogs

The following structurally related compounds are compared:

Key Differences:

- Steric Effects: The dimethylaminomethyl group in the target compound introduces greater steric hindrance compared to dimethylamino analogs, slowing hydrogenation kinetics .

- Electronic Effects : Replacement of nitro (strongly electron-withdrawing) with phenyl (mildly electron-donating) in the chloro-phenyl analog shifts reactivity toward coupling reactions rather than reductions.

- Solubility: Methoxy and dimethylaminomethyl groups enhance aqueous solubility relative to chloro or phenyl substituents.

Catalytic Hydrogenation (Rylander, 2023):

- Target Compound : Requires higher hydrogen pressure (50–100 psi) and platinum catalysts for nitro-to-amine reduction, achieving 85–90% yield .

- Dimethylamino Analog: Achieves 95% yield under milder conditions (20 psi, palladium catalyst) due to reduced steric bulk .

- Chloro-Phenyl Analog: Not suitable for hydrogenation; instead, it participates in cross-coupling reactions with arylboronic acids .

Pharmacological Potential:

The target compound’s hydrogenation product (a diamine derivative) shows promise as a building block for antipsychotic agents, though its analogs lack comparable bioactivity due to structural differences.

Biologische Aktivität

2-Dimethylaminomethyl-4-nitro-6-methoxyphenol, with the molecular formula C10H14N2O4, is an organic compound notable for its diverse biological activities. Its structure includes a dimethylaminomethyl group, a nitro group, and a methoxy group attached to a phenolic ring, which contribute to its unique chemical properties and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The dimethylaminomethyl group enhances the compound's ability to penetrate cell membranes and engage with intracellular targets, potentially affecting signaling pathways and gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy is believed to stem from its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In several studies, it demonstrated cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in human liver cancer (HepG2) cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

- HepG2 Cell Line Study : A study evaluated the cytotoxicity of this compound on HepG2 cells using the MTT assay. Results indicated a dose-dependent reduction in cell viability, suggesting potential use in liver cancer treatment .

- Bacterial Inhibition : Another study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antibacterial effects, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Comparative studies with similar compounds have shown that variations in substituents on the phenolic ring can significantly affect potency and selectivity against different biological targets .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Dimethylaminomethyl-4-nitrophenol | Antimicrobial, anticancer | Lacks methoxy group |

| 2-Dimethylaminomethyl-6-methoxyphenol | Moderate antimicrobial | Different positioning of methoxy group |

| 4-Nitro-6-methoxyphenol | Antimicrobial | No dimethylaminomethyl group |

Q & A

Q. What are the key considerations for synthesizing 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol with high purity?

Methodological Answer: Synthesis optimization requires controlled reaction conditions (e.g., temperature, pH, and solvent selection) to minimize side reactions. Purification techniques such as column chromatography or recrystallization should be employed, with solvent polarity adjusted to the compound’s solubility. Intermediate characterization via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures reaction progression . Safety protocols, including fume hood usage (airflow ≥1–2 m/s) and chemical-resistant gloves (e.g., PVC), are critical due to nitro and methoxy group reactivity .

Q. Which spectroscopic methods are most effective for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can resolve the dimethylaminomethyl and methoxy substituents, with deuterated solvents (e.g., DMSO-d6) ensuring minimal interference.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1520 cm, phenolic O-H at ~3300 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Cross-referencing with PubChem’s computational data enhances reliability .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, humidity). Monitor degradation via HPLC-UV at intervals (e.g., 0, 7, 30 days). Use kinetic modeling (Arrhenius equation) to predict shelf life. Storage in amber vials at –20°C in desiccated environments is recommended to prevent nitro-group reduction or methoxy hydrolysis .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the reactivity of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) calculations can model electron density distribution, focusing on the nitro group’s electrophilicity and the dimethylaminomethyl moiety’s steric effects. Molecular docking studies (e.g., AutoDock Vina) assess interactions with catalytic enzymes. Validate predictions experimentally using kinetic isotopic effects (KIE) or Hammett plots .

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

Methodological Answer: Systematic solubility testing in a solvent gradient (e.g., water, ethanol, DCM, hexane) under standardized temperatures (25°C ± 0.1°C) is essential. Use UV-Vis spectroscopy or gravimetric analysis for quantification. Conflicting results may arise from impurities or polymorphic forms; thus, purity verification (HPLC ≥98%) and X-ray crystallography (via SHELXL refinement) are critical .

Q. What experimental designs are recommended for studying the compound’s potential as a redox-active ligand in coordination chemistry?

Methodological Answer: Design cyclic voltammetry (CV) experiments to probe redox behavior (e.g., nitro ↔ amine transitions). Pair with UV-Vis spectroelectrochemistry to correlate electronic transitions with redox states. Synthesize metal complexes (e.g., with Cu(II) or Fe(III)) and characterize using single-crystal X-ray diffraction (SHELX suite for structure refinement) and magnetic susceptibility measurements .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer: Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (CLSI guidelines). Validate cell-line authenticity and assay reproducibility. Employ dose-response curves and statistical analysis (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-reference with PubChem’s toxicity predictions to rule out assay interference from impurities .

Methodological Best Practices

- Crystallography : Use SHELX programs (SHELXL for refinement, SHELXD for phase solving) for high-resolution structural data. Address twinning or disorder with restraints and constraints in refinement .

- Safety Protocols : Adopt Apollo Scientific’s guidelines for ventilation (≥1–2 m/s airflow) and PPE (chemical goggles, PVC gloves) during synthesis .

- Data Validation : Cross-check experimental results with computational predictions (e.g., PubChem’s InChI key, IR/NMR simulations) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.